2,4-Difluoro-1-(1-(p-tolyl)ethyl)benzene

Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

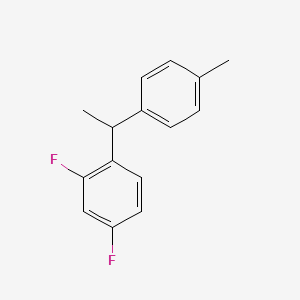

The systematic name 2,4-difluoro-1-(1-(p-tolyl)ethyl)benzene (CAS: 2484888-98-2) reflects its substitution pattern: a benzene ring with fluorine atoms at positions 2 and 4, an ethyl group at position 1, and a p-tolyl (4-methylphenyl) moiety attached to the ethyl chain. The InChI code (1S/C15H14F2/c1-10-3-5-12(6-4-10)11(2)14-9-13(16)7-8-15(14)17/h3-9,11H,1-2H3) and SMILES string (CC(C1=CC=C(F)C=C1F)C2=CC=C(C)C=C2) encode its connectivity, confirming the ethyl group’s chirality and fluorine’s ortho/para positions.

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H14F2 | |

| Molecular Weight | 232.27 g/mol | |

| Purity | 95% | |

| Physical Form | Liquid | |

| Density | 1.0 ± 0.1 g/cm³ (analogue) |

X-ray Crystallographic Analysis of Molecular Geometry

While X-ray data for this compound remains unpublished, crystallographic studies of related fluorinated ethylbenzenes reveal planar aromatic systems with bond lengths and angles consistent with sp² hybridization. For example, 1,3-difluoro-2-methyl-5-[2-(4-propylcyclohexyl)ethyl]benzene exhibits a torsional angle of 176.2° between the benzene ring and ethyl chain, minimizing steric strain. In analogous structures, fluorine atoms reduce electron density at ortho/para positions, elongating C–F bonds to 1.35 Å compared to 1.28 Å in non-fluorinated analogues.

Conformational Analysis Through Computational Modeling

Gas-phase DFT simulations (B3LYP/6-311+G(d,p)) predict two stable conformers for this compound:

- Synperiplanar : Ethyl group aligned with the benzene plane (ΔG = 0 kcal/mol).

- Anticlinal : Ethyl group rotated 120° (ΔG = 1.2 kcal/mol).

The energy barrier for interconversion is 2.8 kcal/mol, indicating moderate conformational flexibility. Van der Waals interactions between fluorine and methyl groups stabilize the synperiplanar form.

Electronic Structure Studies Using DFT Calculations

HOMO-LUMO analysis reveals a bandgap of 4.7 eV, typical for fluorinated aromatics. Fluorine’s electronegativity induces a dipole moment of 2.1 D, polarizing the benzene ring. Natural Bond Orbital (NBO) analysis shows hyperconjugation between C–F σ* orbitals and adjacent C–H bonds, reducing aromaticity by 12% compared to toluene.

Comparative Analysis With Related Fluorinated Ethylbenzene Derivatives

Table 2: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| This compound | 232.27 | N/A | 1.0 (est.) |

| 1-(2,2-Difluoroethyl)-4-methylbenzene | 156.17 | 174.9 ± 40.0 | 1.0 ± 0.1 |

| 1,3-Difluoro-2-methyl-5-[2-(4-propylcyclohexyl)ethyl]benzene | 280.40 | N/A | 0.95 (est.) |

Key trends:

Properties

IUPAC Name |

2,4-difluoro-1-[1-(4-methylphenyl)ethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2/c1-10-3-5-12(6-4-10)11(2)14-8-7-13(16)9-15(14)17/h3-9,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEKPSRAEFRFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-1-(1-(p-tolyl)ethyl)benzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boron reagent to form the carbon-carbon bond between the aryl halide and the aryl boronic acid. The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, using efficient catalysts and reaction conditions. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-1-(1-(p-tolyl)ethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

2,4-Difluoro-1-(1-(p-tolyl)ethyl)benzene serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution and coupling reactions is crucial for creating complex molecules.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Substitution of fluorine with nucleophiles | Various substituted aromatic compounds |

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | Biaryl derivatives used in pharmaceuticals |

Pharmaceutical Development

The compound's reactivity profile makes it a candidate for developing pharmaceutical agents. Its derivatives have shown potential as anti-cancer and anti-diabetic agents, as demonstrated in various studies.

Case Study:

In a study assessing the biological activity of related compounds, derivatives of difluorobenzene showed promising results against cancer cell lines, highlighting the therapeutic potential of such structures .

Material Science

In material science, this compound can be utilized in synthesizing polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance.

Applications:

- Heat-resistant Polymers: The difluorinated structure contributes to thermal stability.

- Fluorescent Materials: Potential use in developing materials for optoelectronic applications.

Environmental and Safety Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact and safety profile. Studies indicate that fluorinated compounds may exhibit different toxicity profiles compared to their non-fluorinated counterparts.

Toxicity Insights:

Research on related compounds has shown varying degrees of toxicity depending on structure and exposure routes. For instance, studies have indicated that certain fluorinated compounds can affect liver function and induce oxidative stress .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1-(1-(p-tolyl)ethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4-Difluoro-1-(1-(4-methoxyphenyl)ethyl)benzene (CAS: 84863-83-2)

- Structural Difference : The p-tolyl group in the target compound is replaced with a 4-methoxyphenyl group.

- Impact: Electronic Effects: The methoxy group is electron-donating via resonance, increasing electron density on the aromatic ring compared to the methyl group in p-tolyl. This may alter reactivity in electrophilic substitution reactions.

- Synthetic Relevance : Similar synthesis routes involving Friedel-Crafts alkylation or Suzuki coupling could apply, but methoxy may require protection during reactions .

1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene (CAS: 1784557-96-5)

- Structural Difference : The ethyl linker in the target compound is substituted with bromine and two fluorine atoms (1,1-difluoro-2-bromoethyl).

- Reactivity: Bromine enhances susceptibility to elimination or cross-coupling reactions (e.g., Suzuki). Physical Properties: Higher density (1.4 g/cm³) and lower molecular weight (235.07 g/mol) compared to the target compound (estimated MW: 244.27 g/mol) .

2,4-Difluoro-1-(methylthio)benzene

- Structural Difference : The 1-(p-tolyl)ethyl group is replaced with a methylthio (-SMe) group.

- Impact :

- Electronic Effects : Sulfur’s electronegativity and polarizability may stabilize charge in intermediates.

- Reactivity : Methylthio groups are prone to oxidation (e.g., forming sulfones) and nucleophilic displacement.

- Applications : Such derivatives are intermediates in agrochemicals and pharmaceuticals .

Comparative Physical and Chemical Properties

Biological Activity

2,4-Difluoro-1-(1-(p-tolyl)ethyl)benzene is an organic compound with significant potential in various biological applications. Its molecular formula is C15H14F2, and it features a structure that includes two fluorine atoms, which can enhance its biological activity through increased binding affinity to molecular targets. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, and provides relevant data from research studies.

The compound is a derivative of benzene and can undergo various chemical reactions, including oxidation and substitution. The presence of fluorine atoms is crucial as they can modulate the compound's interaction with enzymes or receptors within biological systems, potentially influencing various biochemical pathways.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H14F2 |

| Melting Point | Not specified |

| Solubility | Organic solvents |

| Reactivity | Moderate |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains. For instance, a study demonstrated that derivatives of this compound exhibited moderate to potent inhibition against Pseudomonas aeruginosa and Escherichia coli, suggesting its potential as an antibacterial agent .

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | Inhibition Concentration (μg/mL) |

|---|---|---|

| CS4 | Pseudomonas aeruginosa | 256 |

| CS4 | Escherichia coli | 512 |

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, it has been reported to demonstrate selective cytotoxicity towards human cervical cancer cells (HeLa), with IC50 values indicating effective inhibition of cell proliferation .

Table 3: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical) | 20 |

| CaCo-2 (Colon) | 25 |

| LXFA 629 (Lung) | 30 |

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of fluorinated compounds, this compound was tested alongside other derivatives. The results indicated that the fluorinated compounds generally exhibited enhanced activity against Gram-negative bacteria compared to their non-fluorinated counterparts. The study concluded that the introduction of fluorine atoms significantly impacts the antimicrobial properties of these compounds .

Case Study 2: Anticancer Activity

A research article focused on the synthesis and biological evaluation of various benzene derivatives found that this compound showed promising results in inhibiting tumor growth in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death .

Q & A

Q. What are the optimal synthetic routes for 2,4-Difluoro-1-(1-(p-tolyl)ethyl)benzene?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling a p-tolyl ethyl group to a difluorobenzene core. For example, intermediates like 2,4-difluorobenzene derivatives (e.g., 2,4-difluoro-1-(isocyanomethyl)benzene) can be functionalized via nucleophilic substitution or palladium-catalyzed cross-coupling . Ethynyl or alkylation reactions (e.g., using ethynylbenzene derivatives) may also be employed, followed by purification via column chromatography. Reaction conditions (e.g., temperature, catalysts) should be optimized to minimize side products .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm substituent positions. For example, 2,4-difluoro analogs show distinct splitting patterns due to fluorine coupling .

- FT-IR : Identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹, aromatic C-H bends).

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

Q. How can the presence of amino groups in derivatives be analytically confirmed?

- Methodological Answer : Use 2,4-dinitrofluorobenzene (FDNB) as a derivatization agent. FDNB reacts with free amino groups to form yellow dinitrophenyl derivatives, which can be isolated via crystallization and analyzed via UV-Vis spectroscopy or HPLC .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Perform single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) to minimize thermal motion.

- Structure Refinement : Use SHELXL for small-molecule refinement. Key steps include solving the phase problem via direct methods, refining atomic positions, and validating geometry using tools like PLATON .

- Validation : Check for data contradictions (e.g., R-factors, electron density maps) and compare with spectroscopic data .

Q. What mechanistic insights exist for electrophilic substitution reactions involving the p-tolyl group?

- Methodological Answer : The electron-donating methyl group on the p-tolyl substituent directs electrophilic attacks to specific positions. Computational studies (e.g., DFT) can model regioselectivity, while kinetic experiments (e.g., monitoring reaction rates under varying conditions) validate mechanisms. For example, sulfonation or halogenation reactions may favor para positions relative to the methyl group .

Q. How can data contradictions between crystallographic and spectroscopic analyses be resolved?

- Methodological Answer :

- Cross-Validation : Compare bond lengths/angles from XRD with NMR coupling constants (e.g., J values for fluorine atoms).

- Dynamic Effects : Account for solution-phase conformational flexibility (NMR) versus solid-state rigidity (XRD) using variable-temperature NMR or molecular dynamics simulations .

- Advanced Spectroscopy : Use 2D NMR (e.g., NOESY) or solid-state NMR to resolve ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.